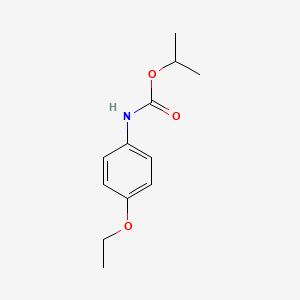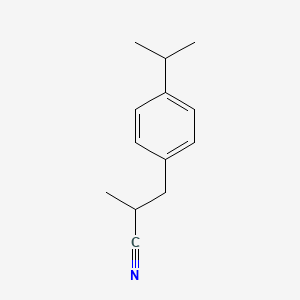
3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester is an organic compound with the molecular formula C15H16O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a benzylidene group and an ethyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester typically involves the condensation of benzaldehyde with ethyl 2-oxocyclopentanecarboxylate. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Applications De Recherche Scientifique
3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: A related compound with a similar cyclopentanone structure but lacking the benzylidene group.
Methyl 3-(hydroxy(phenyl)methyl)-2-oxocyclopentanecarboxylate: Another derivative with a hydroxyl group instead of the ethyl ester.
Uniqueness
3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester is unique due to the presence of both the benzylidene and ethyl ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
ethyl (3E)-3-benzylidene-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C15H16O3/c1-2-18-15(17)13-9-8-12(14(13)16)10-11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3/b12-10+ |
Clé InChI |
KHALZHFCWRDVCU-ZRDIBKRKSA-N |
SMILES isomérique |
CCOC(=O)C1CC/C(=C\C2=CC=CC=C2)/C1=O |
SMILES canonique |
CCOC(=O)C1CCC(=CC2=CC=CC=C2)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
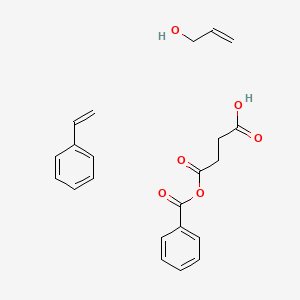
![1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-2-yl)ethanone](/img/structure/B13773640.png)
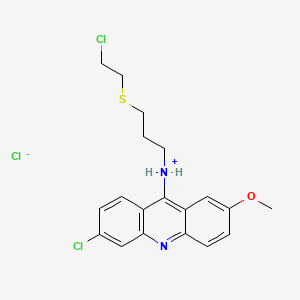
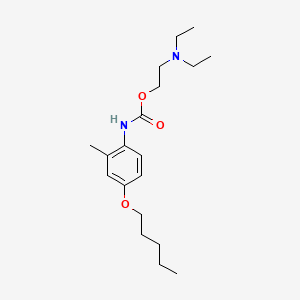
![Disodium 3-[[4-(acetylamino)phenyl]azo]-4-amino-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13773658.png)
![triethyl-[3-(3-hydroxy-2-phenylpropanoyl)oxy-2,2-dimethylpropyl]azanium;bromide](/img/structure/B13773661.png)

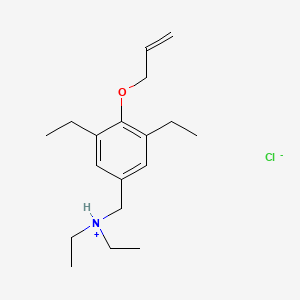


![5,5a,6,7,8,9,10,10a-Octahydrocyclohepta[b]indole](/img/structure/B13773691.png)
